molecular formula C10H10BrF2NO B15064307 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B15064307
M. Wt: 278.09 g/mol
InChI Key: HSJBXOIHIBQMQE-UHFFFAOYSA-N
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Description

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones. This compound is characterized by the presence of a bromine atom at the 3-position, a difluoromethyl group at the 1-position, and a tetrahydroquinolinone core. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable quinolinone precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents like difluoromethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Difluoromethylation: Difluoromethyl bromide in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted quinolinones, difluoromethylated derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinolin-2(1H)-one: Lacks the difluoromethyl group, which may result in different biological activities.

    1-(Difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one:

    3-Chloro-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one: Chlorine instead of bromine, which can alter its chemical properties and biological effects.

Uniqueness

The presence of both bromine and difluoromethyl groups in 3-Bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H10BrF2NO

Molecular Weight

278.09 g/mol

IUPAC Name

3-bromo-1-(difluoromethyl)-5,6,7,8-tetrahydroquinolin-2-one

InChI

InChI=1S/C10H10BrF2NO/c11-7-5-6-3-1-2-4-8(6)14(9(7)15)10(12)13/h5,10H,1-4H2

InChI Key

HSJBXOIHIBQMQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2C(F)F)Br

Origin of Product

United States

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